molecular formula C17H22O8 B1674291 Fusarenone X CAS No. 23255-69-8

Fusarenone X

Cat. No. B1674291
CAS RN: 23255-69-8
M. Wt: 354.4 g/mol
InChI Key: XGCUCFKWVIWWNW-JHLSVGAZSA-N
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Description

Fusarenone X is a natural product found in Fusarium . It is a type B trichothecene mycotoxin that is frequently observed along with deoxynivalenol (DON) and nivalenol (NIV) in agricultural commodities .


Synthesis Analysis

Fusarenone X is primarily found in cereals grown in temperate regions, but it can also be found worldwide because of the global transport of products . The major toxicity of Fusarenone X occurs through inhibition of protein synthesis, followed by the disruption of DNA synthesis .


Molecular Structure Analysis

The molecular formula of Fusarenone X is C17H22O8 . Its synonyms include 3α,7α,15-Trihydroxy-4β-acetoxy-12,13-epoxytrichothec-9-en-8-one . The molecular weight of Fusarenone X is 354.35 .


Chemical Reactions Analysis

Fusarenone X is a trichothecene . Trichothecenes are a very large family of chemically related mycotoxins produced by various species of Fusarium, Myrothecium, Trichoderma, Trichothecium, Cephalosporium, Verticimonosporium, and Stachybotrys .


Physical And Chemical Properties Analysis

The molecular weight of Fusarenone X is 354.4 g/mol . It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 8 . The Rotatable Bond Count is 3 .

Scientific Research Applications

  • Toxicological Impact :

    • Fusarenon-X has been shown to induce apoptosis in the liver, kidney, and spleen of mice. This study highlights the toxicity of fusarenon-X, which can be attributed to the intake of food contaminated with mycotoxins, especially fusarenon-X (Sutjarit & Poapolathep, 2016).
    • In a different study, Fusarenon-X showed various pharmacological properties, including effects on blood pressure, respiratory rate, and intestinal peristalsis in rats, and induced vomiting in dogs (Matsuoka et al., 1979).
  • Cancer and Tumor Studies :

    • A long-term feeding study of fusarenon-X in rats demonstrated a low tumor incidence, suggesting that fusarenon-X may not significantly increase cancer risk. However, the study did observe several unusual tumors in the
    experimental groups .
  • Effects on Cellular Mechanisms :

    • Fusarenon-X can cause rapid degradation of polyribosomes in mouse fibroblasts, affecting protein synthesis. This effect was partially inhibited by cycloheximide, suggesting the necessity of messenger RNA read-out for fusarenon-X to act on polyribosomes (Otsubo et al., 1972).
    • Another study found that Fusarenon-X enhanced D-xylose absorption in rat intestinal sacs, indicating a change in sugar translocation mechanism and increased intestinal membrane permeability due to histological damage caused by Fusarenon-X (Matsuoka & Kubota, 1982).
  • Immunological Effects :

    • Fusarenon-X has been shown to have immunosuppressive effects in mice, affecting the responses of lymphocytes to various mitogens and altering the balance of different immune cell populations (Masuda et al., 1982).
  • Molecular and Biochemical Effects

  • Effects on Development and Apoptosis :

    • Fusarenon-X has been identified as a cause of apoptosis in specific cell populations, such as mouse thymocytes. The mycotoxin triggers selective damage in thymocytes, leading to severe atrophy in the thymus (Miura et al., 1998).
    • Additionally, it affects lipid synthesis and phosphate uptake in organisms like Tetrahymena pyriformis, suggesting broader biological impacts beyond mammalian cells (Chiba et al., 1972).
  • Apoptosis in Fetal Development :

    • Research has also explored the impact of fusarenon-X on fetal development, indicating that it can induce apoptosis and alter gene expression in the developing mouse brain. This suggests potential risks for embryonic development when exposed to fusarenon-X (Sutjarit et al., 2014).

Safety And Hazards

Fusarenone X causes immunosuppression, intestinal malabsorption, developmental toxicity, and genotoxicity . In addition, sufficient evidence of carcinogenicity in experimental animals is currently lacking, and the International Agency for Research on Cancer (IARC) classifies it as a group 3 carcinogen .

Future Directions

Fusarenone X is a natural product found in Fusarium graminearum and Fusarium tricinctum . It is a trichothecene mycotoxin that is frequently observed along with deoxynivalenol (DON) and nivalenol (NIV) in agricultural commodities . The future directions of Fusarenone X research could involve further exploration of its toxicological effects and potential uses .

properties

IUPAC Name

[(1S,2R,3S,7R,9R,10R,11S,12S)-3,10-dihydroxy-2-(hydroxymethyl)-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl] acetate
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22O8/c1-7-4-9-16(5-18,12(22)10(7)20)15(3)13(24-8(2)19)11(21)14(25-9)17(15)6-23-17/h4,9,11-14,18,21-22H,5-6H2,1-3H3/t9-,11-,12-,13-,14-,15-,16-,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGCUCFKWVIWWNW-CAYGJDLQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2C(C(C1=O)O)(C3(C(C(C(C34CO4)O2)O)OC(=O)C)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

CC1=C[C@@H]2[C@]([C@@H](C1=O)O)([C@]3([C@@H]([C@H]([C@H]([C@@]34CO4)O2)O)OC(=O)C)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Transparent solid; [HSDB]
Record name Fusarenon X
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Solubility

Soluble in ethyl acetate, ethanol, methanol and chloroform; insoluble in n-hexane and n-pentane
Record name FUSARENON X
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Mechanism of Action

These data indicate that T-2-induced apoptosis involves activation of caspase-3 and DFF-40/CAD through cytosolic accumulation of cytochrome c along with caspase-9 activation., Detailed studies were carried out on fusarenon-X to determine its precise mode of action as an inhibitor of eukaryotic protein synthesis. Apparently the ribosomal target site is the peptidyl transferase catalytic center. However, the ability of the drug to bind to this center on polyribosomes (carrying long nascent polypeptide chains) is critically dependent on the concentration of fusarenon X employed., Strongly adherent, phagocytic, suppressive cellular elements - possibly activated macrophages - were found in the spleens of treated animals.
Record name FUSARENON X
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Product Name

Fusarenone X

Color/Form

Transparent bipyramid crystals, Crystals, Hexagonal bipyramid crystal from dichloromethane-n-pentane; crystals from dichloroethane

CAS RN

23255-69-8
Record name Fusarenon X
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Record name Fusarenon-X
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Record name Fusarenone X
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Record name Fusarenon X
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Melting Point

91-92 °C
Record name FUSARENON X
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,130
Citations
P Golinski, RF Vesonder… - Applied and …, 1988 - Am Soc Microbiol
… C, and the trichothecenes fusarenone X and nivalenol. This is the first report of formation of at-trans-zearalenol, 0-trans-zearalenol, fusarenone X, and nivalenol by F. crookwellense. …
Number of citations: 73 journals.asm.org
Ł Panasiuk, P Jedziniak, K Pietruszka, A Posyniak - Toxins, 2020 - mdpi.com
… determination of deoxynivalenol (DON), 3-acetyldeoxynivalenol (3Ac-DON), 15-acetyldeoxynivalenol (15Ac-DON), DON-3-glucoside (DON-3Glc) nivalenol and fusarenone-X in …
Number of citations: 10 www.mdpi.com
YW Lee, CJ Mirocha - Applied and Environmental Microbiology, 1984 - Am Soc Microbiol
… Fusarenone-X is a monoacetyl derivative of nivalenol which … Fusarenone-X was found in Fusarium-infected corn for the … quantities of nivalenol and fusarenone-X. The following method …
Number of citations: 25 journals.asm.org
A Visconti, A Bottalico, F Palmisano, PG Zambonin - Analytica chimica acta, 1984 - Elsevier
… Fusarenone-X and nivalenol standards were supplied by Prof. Y. Ueno (Tokyo University). … of monoacetoxydeoxynivalenol, nivalenol and fusarenone-X was substantially similar to that …
Number of citations: 25 www.sciencedirect.com
IARC Working Group on the Evaluation of … - … : Food Items and …, 1993 - ncbi.nlm.nih.gov
… µg for the first six weeks) fusarenone X twice a week for 25 … ) and, two weeks later, fusarenone X at the same doses as the first … 2 or 20 µg fusarenone X alone or 20 µg fusarenone X in …
Number of citations: 13 www.ncbi.nlm.nih.gov
M Kostecki, P Goliński, J Chełkowski - Mycotoxin Research, 1991 - Springer
Fusarium, graminearum KF 370 isolate is able to simultaneous biosynthesis of three toxic metabolites, namely: fusarenone-X (FUS), nivalenol (NIV) and zearalenone (F-2). After …
Number of citations: 5 link.springer.com
EK Tangni, JC Motte, A Callebaut… - Journal of agricultural …, 2010 - ACS Publications
… cross-reactivity toward 15-AcetylDON and fusarenone X. AGRAQUANT, DON EIA, and VERATOX … DON EIA showed also high cross-reactivity against nivalenol and fusarenone X. These …
Number of citations: 79 pubs.acs.org
H Lew, J Chelkowski, M Pronczuk… - Genetica …, 1994 - yadda.icm.edu.pl
Ears of six maize hybrids (Mona, Zenit, Ruten, Smolimag, KLG 2210 and RAHBE 90102) inoculated with single isolate of Fusarium poae KF 1638 were infected in various degree and …
Number of citations: 4 yadda.icm.edu.pl
K Habler, M Rychlik - Analytical and bioanalytical chemistry, 2016 - Springer
… , enniatin B, enniatin B1, enniatin A1, enniatin A, beauvericin, fusarenone X, nivalenol, deoxynivalenol-3-glucoside, and … Fusarenone X was not detected in any of the analyzed samples. …
Number of citations: 70 link.springer.com
SG Edwards - Food Additives and Contaminants, 2009 - Taylor & Francis
… Of the 10 trichothecenes analysed from 458 harvest samples of oat only three, 15-acetylDON, fusarenone X and diacetoxyscirpenol, were not detected. Moniliformin and zearalenone …
Number of citations: 178 www.tandfonline.com

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